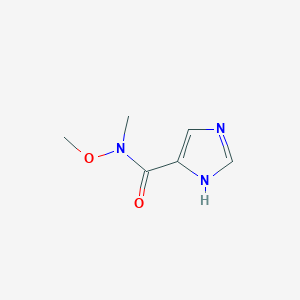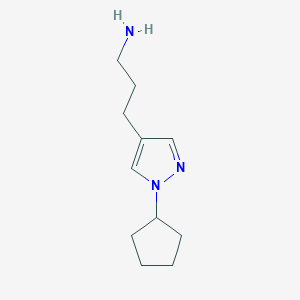![molecular formula C10H21NO B1468014 1-[(Tert-butylamino)methyl]cyclopentan-1-ol CAS No. 1343175-25-6](/img/structure/B1468014.png)
1-[(Tert-butylamino)methyl]cyclopentan-1-ol
Overview
Description
1-[(Tert-butylamino)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H21NO It features a cyclopentane ring substituted with a hydroxyl group and a tert-butylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butylamino)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with tert-butylamine in the presence of a reducing agent. One common method includes the following steps:
Formation of the imine intermediate: Cyclopentanone reacts with tert-butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Tert-butylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group to a carbonyl group.
Products: The major product is the corresponding ketone, 1-[(Tert-butylamino)methyl]cyclopentanone.
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride can reduce the compound further if additional functional groups are present.
Products: The major products depend on the specific functional groups being reduced.
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.
Products: Substituted derivatives of the original compound.
Scientific Research Applications
1-[(Tert-butylamino)methyl]cyclopentan-1-ol has several applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Tert-butylamino)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The tert-butylamino group can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The hydroxyl group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-[(Tert-butylamino)methyl]cyclopentan-1-ol can be compared to similar compounds such as:
1-[(Tert-butylamino)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-[(Tert-butylamino)methyl]cyclopentan-1-amine: Similar structure but with an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[(tert-butylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)11-8-10(12)6-4-5-7-10/h11-12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJVWFRKAJAFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


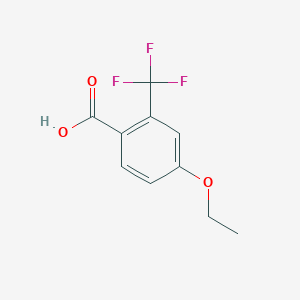
![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
![methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1467936.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)
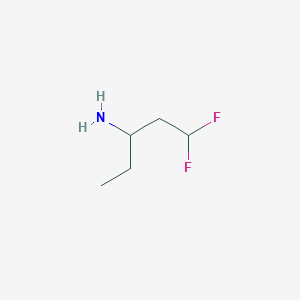
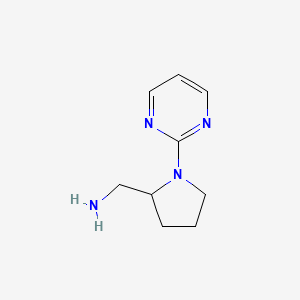
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)
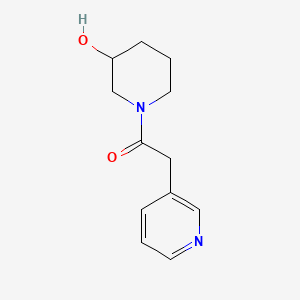
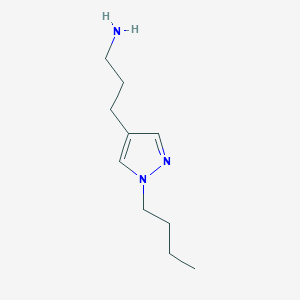
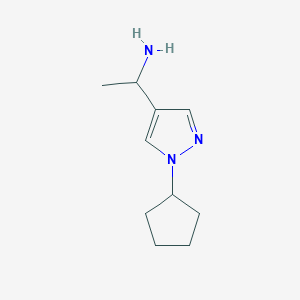
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)
